molecular formula C12H20ClNO3 B1481036 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one CAS No. 2097992-06-6

3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

Cat. No.: B1481036
CAS No.: 2097992-06-6
M. Wt: 261.74 g/mol
InChI Key: OLAFOMVXBORRHL-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a spirocyclic compound featuring a 1-oxa-9-azaspiro[5.5]undecane core substituted with a 4-hydroxy group and a 3-chloropropanone side chain. Its molecular formula is C₁₂H₂₀ClNO₃, with a molecular weight of 261.74 g/mol and a purity ≥95% . This compound is primarily used in laboratory research, with strict safety protocols recommended due to its hazardous nature .

Properties

IUPAC Name

3-chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO3/c13-5-1-11(16)14-6-3-12(4-7-14)9-10(15)2-8-17-12/h10,15H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAFOMVXBORRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)CCCl)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Oxaspiropiperidine Core

The oxaspiropiperidine core found in related compounds can be synthesized following literature procedures. One method involves the use of tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate I as a starting material.

Reaction with 2-Chloropyridines

O-alkylation of tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate I with 2-chloropyridines can afford compounds such as IIa and IIb .

Oxidation to Ketone

Oxidation of tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate I using pyridinium dichromate (PDC) can furnish ketone III .

Reductive Amination

Ketone III can undergo reductive amination with 2-aminopyridine to yield intermediate IV .

Synthesis of Related Azide Compounds

Synthesis of 3-Azido-1-propanol (OA2)

3-bromo-1-propanol can be stirred in dimethylformamide (DMF), and sodium azide can be added in portions. The resulting suspension is stirred and heated to 80 °C for 5 hours. Subsequently, diethyl ether and water can be added to the mixture.

Synthesis of tert-Butyl (3-bromopropyl)carbamate (DA2)

3-Bromopropylamine hydrobromide (DA1) in methanol can be treated with triethylamine and stirred. The mixture can be cooled to 0 °C, and di-tert-butyl dicarbonate (Boc2O) can be added. The mixture is allowed to stir for 16 hours at room temperature. Dichloromethane can be added, and the resulting solution can be washed with potassium hydrogen sulfate and brine, dried over magnesium sulfate, filtered, and concentrated in vacuo.

General Procedures and Reaction Conditions

Anhydrous Conditions

Reactions are typically performed under a nitrogen atmosphere with anhydrous conditions, and reagents are used as received from commercial suppliers.

Mesylation

Alcohols can be converted to mesylates by reaction with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et3N) in diethyl ether (Et2O).

Stannylation

Alcohols can be converted into stannyl ethers by reaction with 2-((tributylstannyl)methoxy)ethan-1-ol.

Spectroscopic Data of Related Compounds

Compound IIa

1H NMR (700 MHz, CDCl3): δ 8.14–8.04 (m, 1H), 6.85 (s, 1H), 6.67–6.62 (m, 1H), 5.55 (br s, 1H), 3.96–3.92 (m, 1H), 3.88–3.70 (m, 3H), 3.24–3.13 (m, 2H), 2.40–2.36 (m, 3H), 2.19 (d, J = 12.5 Hz, 1H), 2.17–2.08 (m, 1H), 2.06–1.97 (m, 1H), 1.84 (d, J = 13.6 Hz, 1H), 1.77–1.70 (m, 1H), 1.69–1.63 (m, 1H), 1.63–1.56 (m, 2H), 1.50 (s, 9H). MS (ESI) m/ z: 363.2 [M + H]+.

Compound III

MS (ESI) m/ z: 270.2 [M + H]+.

Compound IV

MS (ESI) m/ z: 362.2 [M + H]+.

General Procedure for Synthesis of Compound Library 9

Amine 8 (0.3 mmol) and N,N-diisopropylethylamine (0.75 mmol + 0.3 mmol per each hydrochloride) are mixed in dry acetonitrile (MeCN) (1 mL), and sulfonyl chloride 7 (0.36 mmol) is added to the mixture. The reaction mixture is stirred at room temperature, and the progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion of the reaction, the mixture is diluted with ethyl acetate, washed with water, and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and an appropriate solvent.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition disrupts the transport of essential lipids, leading to bacterial cell death.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural and physicochemical distinctions between the target compound and its analogs:

Compound Name Molecular Formula Spiro Ring System Substituents Molecular Weight (g/mol) Key Features
3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (Target) C₁₂H₂₀ClNO₃ 1-oxa-9-aza [5.5] 4-hydroxy, 3-chloropropanone 261.74 Enhanced solubility via hydroxyl group
3-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS 2091576-62-2) C₁₁H₁₈ClNO₂ 1-oxa-9-aza [5.5] No 4-hydroxy 231.72 (calc.) Higher lipophilicity
3-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one C₁₂H₂₀ClNO₃ 6-oxa-2-aza [4.5] 9-hydroxy, smaller ring 261.74 Altered conformational flexibility
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one C₁₂H₂₀ClNO₂ 1-oxa-9-aza [5.5] Chlorine on C2, butanone chain 245.75 (calc.) Extended chain affects metabolic stability
5-Ethyl-9-[4-(4-chlorophenyl)-4-oxobutyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one C₂₀H₂₇ClN₂O₃ 1-oxa-3,9-diaza [5.5] Ethyl, 4-chlorophenyl substituent 378.89 Enhanced hydrophobic interactions

Key Observations :

  • Hydroxy Group Impact: The 4-hydroxy group in the target compound distinguishes it from non-hydroxylated analogs (e.g., CAS 2091576-62-2), likely improving aqueous solubility but requiring stringent storage conditions to prevent oxidation .
  • Chain Length and Halogen Position: The butanone analog (CAS 2098048-08-7) features a longer carbon chain and chlorine at C2, which may slow metabolic degradation compared to the target compound’s C3-chlorinated propanone .

Biological Activity

3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This compound is particularly noted for its antibacterial and antituberculosis properties, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H20ClNO3C_{12}H_{20}ClNO_3 with a molecular weight of 261.74 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₂₀ClNO₃
Molecular Weight261.74 g/mol
CAS Number2097992-06-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit the MmpL3 protein in Mycobacterium tuberculosis, which is critical for the bacterium's survival. This inhibition disrupts the bacterial cell wall synthesis, leading to cell death and presenting a potential therapeutic pathway for treating tuberculosis.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The compound's efficacy can be compared with standard antibiotics, showcasing its potential as an alternative treatment option in antibiotic-resistant infections.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of the compound. Preliminary results suggest that at certain concentrations, the compound does not induce significant cytotoxic effects on normal cells while maintaining antibacterial efficacy .

Study on Antimicrobial Activity

A study evaluated the antimicrobial activity of several derivatives of spirocyclic compounds, including this compound. The results indicated that this compound demonstrated a strong bactericidal effect against Gram-positive bacteria, particularly against Staphylococcus species, while showing minimal cytotoxicity towards L929 normal cell lines .

Comparative Analysis with Other Compounds

In comparative studies, the effectiveness of this compound was assessed against other known antibacterial agents. The results revealed that it exhibits comparable or superior activity against certain bacterial strains when contrasted with traditional antibiotics like ciprofloxacin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.